4-Hydroxymethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

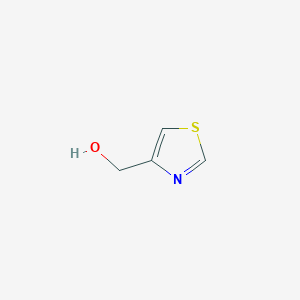

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVOUANKVCYEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376816 | |

| Record name | 4-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-04-6 | |

| Record name | 4-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxymethylthiazole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydroxymethylthiazole. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for laboratory and research applications.

Chemical Properties and Structure

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a hydroxymethyl group. It is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Structural Information

The structural details of this compound are fundamental for understanding its reactivity and for its characterization.

| Identifier | Value |

| IUPAC Name | (1,3-Thiazol-4-yl)methanol[2] |

| CAS Number | 7036-04-6 |

| Molecular Formula | C₄H₅NOS[3][4][5] |

| SMILES | OCc1cscn1[4] |

| InChI | 1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2[2] |

| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 115.15 g/mol [4][5] |

| Appearance | Off-yellow oily liquid[1] |

| Melting Point | 112-114 °C (solvent: ethyl ether, ethanol)[1] |

| Boiling Point | 85-90 °C at 0.5 mmHg[1] |

| Density | 1.339 g/cm³ (predicted)[1] |

| pKa | 13.21 (predicted)[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions[1][2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of an ethyl 4-thiazolecarboxylate.

Synthesis Workflow Diagram

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from ethyl 4-thiazolecarboxylate.[1]

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄) (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (2M)

-

Water

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-thiazolecarboxylate (1 equivalent) in anhydrous THF.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a 1M solution of lithium aluminum hydride in THF (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.

-

Filter the resulting precipitate through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

Purification and Characterization

Purification

The crude this compound can be purified using standard laboratory techniques. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method. Alternatively, fractional distillation under reduced pressure can be employed for purification.

Analytical Characterization

The structure and purity of this compound are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring and the hydroxymethyl group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the protons on the thiazole ring would appear as distinct singlets in the aromatic region. For example, a published spectrum for a similar compound showed signals at δ 4.12 (s, 2H), 7.47 (s, 1H), and 9.03 (s, 1H) in DMSO-d₆.[1]

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the thiazole ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the thiazole ring would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (115.15 g/mol ).

Biological Activity

While this compound itself is primarily a synthetic intermediate, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some thiazole analogs have been shown to act as inhibitors of enzymes such as VEGFR-2 and to interfere with processes like tubulin polymerization. However, specific biological activities or involvement in signaling pathways for this compound have not been extensively documented in the reviewed literature. Its primary role remains as a building block for the synthesis of more complex, biologically active molecules.

References

4-Hydroxymethylthiazole CAS number 7036-04-6

An In-depth Technical Guide to 4-Hydroxymethylthiazole (CAS: 7036-04-6)

Introduction

The thiazole ring is a privileged heterocyclic scaffold integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, antiretroviral, and anticancer properties.[1][2][3] Its unique electronic characteristics and ability to engage in diverse biological interactions make it a cornerstone in medicinal chemistry and drug design.[1][2] this compound (CAS No. 7036-04-6) is a key functionalized thiazole that serves as a critical building block in the synthesis of more complex molecular architectures.[1]

Notably, it is a pivotal intermediate in the multi-step synthesis of potent therapeutic agents, including the renowned HIV-1 protease inhibitor, Ritonavir.[1] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in drug development, and essential safety information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically an off-yellow oily liquid or a low-melting solid.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7036-04-6 | [4][5][6][7][8] |

| Molecular Formula | C₄H₅NOS | [4][6][7] |

| Molecular Weight | 115.15 g/mol | [4][6][7] |

| IUPAC Name | (1,3-Thiazol-4-yl)methanol | [5][7][8] |

| Synonyms | 4-Thiazolemethanol, Thiazole-4-methanol | [8] |

| Melting Point | 112-114 °C | [4] |

| Boiling Point | 85-90 °C at 0.5 mmHg | [4] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [4] |

| Physical Form | Off-yellow oily liquid / Solid | [4][5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the reduction of a 4-thiazolecarboxylate ester, such as ethyl 4-thiazolecarboxylate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more manageable alternative involves a combination of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃).[1]

Experimental Protocol: Reduction of Ethyl 4-Thiazolecarboxylate

This protocol details the reduction of the ester functionality to a primary alcohol using sodium borohydride and aluminum chloride.[1]

Materials:

-

Ethyl thiazole-4-carboxylate

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 2 M

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) (for quenching)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl thiazole-4-carboxylate in anhydrous THF to the cooled suspension dropwise. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]

-

Work-up:

-

Isolation:

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation to afford the final product.[1]

Applications in Drug Development

This compound is a valuable intermediate, providing a stable and functionalized handle for building more complex molecules.[1] Its most prominent application is in the synthesis of the HIV-1 protease inhibitor Ritonavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1]

The synthesis of Ritonavir's complex structure involves a key thiazole-containing side chain. This is often constructed by first methylating this compound via a Williamson ether synthesis to produce 4-(Methoxymethyl)thiazole.[1] This intermediate is then further elaborated and coupled with other fragments to construct the final Ritonavir framework.[1] The overall workflow highlights the importance of this compound as a foundational building block.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow from a thiazole ester to a key precursor for Ritonavir, highlighting the central role of this compound.

Caption: Synthetic pathway to a Ritonavir precursor.

Analytical Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Technique | Data | Source |

| ¹H NMR | (DMSO-d6, 400 MHz) δ ppm: 4.12 (s, 2H, -CH₂OH), 7.47 (s, 1H, Thiazole-H), 9.03 (s, 1H, Thiazole-H) | [4] |

| ¹³C NMR | Predicted shifts: ~55-60 ppm (-CH₂OH), ~120-155 ppm (Thiazole carbons). Note: Experimental data not readily available in cited literature. | |

| IR | Expected peaks: Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), C=N and C=C stretches of the thiazole ring (~1500-1600 cm⁻¹). Note: Experimental data not readily available in cited literature. | |

| Mass Spec. | Expected [M+H]⁺: m/z 116.02. Note: Experimental data not readily available in cited literature. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5]

| Hazard Category | GHS Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| First Aid | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.Eye Contact: Wear tightly fitting safety goggles. In case of contact, rinse cautiously with water for several minutes. | |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

References

- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. massbank.eu [massbank.eu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester [mdpi.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Synthesis of 4-Hydroxymethylthiazole from Ethyl 4-Thiazolecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxymethylthiazole, a valuable building block in medicinal chemistry, through the reduction of ethyl 4-thiazolecarboxylate. This document details two primary reductive methodologies, employing Sodium Borohydride in conjunction with Aluminum Chloride, and the potent reducing agent Lithium Aluminium Hydride. The guide offers detailed experimental protocols, a comparative summary of quantitative data, and visual representations of the experimental workflows to aid in laboratory application.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous drugs, contributing to their biological activity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The reduction of the commercially available ethyl 4-thiazolecarboxylate is a common and direct route to obtain this compound. This guide explores two effective methods for this transformation, highlighting their respective procedural nuances and performance metrics.

Reductive Methodologies

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For the reduction of ethyl 4-thiazolecarboxylate, two primary methods are prevalent: the use of Sodium Borohydride activated by a Lewis acid, and the more powerful Lithium Aluminium Hydride.

Method 1: Sodium Borohydride and Aluminum Chloride

Sodium borohydride (NaBH₄) itself is generally not reactive enough to reduce esters. However, its reductive capabilities can be significantly enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃). This combination forms a more potent reducing species, capable of efficiently converting the ester to the corresponding alcohol.

Method 2: Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters.[1] It is known for its high reactivity and typically provides excellent yields. However, its handling requires stringent anhydrous conditions due to its violent reaction with water.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride and Aluminum Chloride

This protocol is adapted from established procedures for the reduction of thiazole esters.

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium borohydride (4.0 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (1.3 equivalents) portion-wise at 0 °C.

-

After the addition is complete, stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of ethyl 4-thiazolecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.

-

Adjust the pH of the aqueous layer to approximately 8-9 with a 2 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reduction with Lithium Aluminium Hydride

This protocol is a general procedure for the reduction of esters using LiAlH₄ and should be performed with extreme caution in a fume hood.

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 4-thiazolecarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow and careful dropwise addition of ethyl acetate, followed by the sequential and cautious addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate is formed.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound from ethyl 4-thiazolecarboxylate using the described methods. Please note that yields and purity can vary depending on the reaction scale and optimization of conditions.

| Parameter | Method 1: NaBH₄ / AlCl₃ | Method 2: LiAlH₄ |

| Reducing Agent | Sodium Borohydride / Aluminum Chloride | Lithium Aluminium Hydride |

| Solvent | Tetrahydrofuran (THF) | Diethyl ether or THF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Typical Yield | 75 - 85% | 85 - 95% |

| Purity | >95% (after chromatography) | >97% (after purification) |

| Work-up | Acidic quench followed by basification and extraction | Careful sequential addition of water and base, filtration |

| Safety Considerations | Moisture sensitive, hydrogen evolution during quench | Pyrophoric, reacts violently with water, requires strict anhydrous conditions |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocols.

Caption: Experimental Workflow for NaBH₄/AlCl₃ Reduction.

Caption: Experimental Workflow for LiAlH₄ Reduction.

References

An In-depth Technical Guide to (1,3-Thiazol-4-yl)methanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,3-thiazol-4-yl)methanol, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a verified synthesis protocol, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound commonly known as 4-Hydroxymethylthiazole is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (1,3-thiazol-4-yl)methanol .[1][2][3] This nomenclature accurately describes the structure, which consists of a thiazole ring with a hydroxymethyl group attached at the fourth position.

For clarity and comprehensive reference, a list of its common synonyms is provided below:

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1,3-thiazol-4-yl)methanol is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NOS | [1][4] |

| Molecular Weight | 115.15 g/mol | [5] |

| CAS Number | 7036-04-6 | [1][4] |

| Appearance | Off-yellow oily liquid | [6] |

| Melting Point | 112-114 °C | |

| Boiling Point | 85-90 °C at 0.5 mmHg | |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.21 ± 0.10 (Predicted) | |

| InChI Key | WQVOUANKVCYEIQ-UHFFFAOYSA-N |

Synthesis of (1,3-Thiazol-4-yl)methanol

The synthesis of (1,3-thiazol-4-yl)methanol is a critical process for its utilization in further chemical transformations. A reliable and efficient method involves the reduction of ethyl 4-thiazolecarboxylate.

Experimental Protocol: Reduction of Ethyl 4-thiazolecarboxylate

This protocol details the laboratory-scale synthesis of (1,3-thiazol-4-yl)methanol.

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄) (1M solution in Tetrahydrofuran)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

2M Sodium hydroxide solution

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred solution of ethyl 4-thiazolecarboxylate (224 mg) in anhydrous tetrahydrofuran (4 mL) at 0 °C (ice bath), slowly add a 1M solution of lithium aluminum hydride in tetrahydrofuran (1.5 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Carefully quench the reaction by the sequential addition of ethyl acetate (20 mL), water (1 mL), 2M sodium hydroxide solution (2 mL), and finally water (3 mL).

-

A precipitate will form. Remove the solid by filtration through a pad of diatomaceous earth.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.

-

The resulting (1,3-thiazol-4-yl)methanol (150 mg, 92% yield) can be further purified if necessary, though it is often of sufficient purity for subsequent steps.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 4.12 (s, 2H), 7.47 (s, 1H), 9.03 (s, 1H).[6]

Logical Workflow for the Synthesis of (1,3-Thiazol-4-yl)methanol

The following diagram illustrates the key steps and reagents involved in the synthesis of (1,3-thiazol-4-yl)methanol from ethyl 4-thiazolecarboxylate.

Caption: Synthesis of (1,3-Thiazol-4-yl)methanol.

Biological Significance and Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This heterocyclic motif is a key component in a wide range of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs. (1,3-Thiazol-4-yl)methanol serves as a crucial intermediate in the synthesis of more complex thiazole-containing molecules, enabling the exploration of novel chemical space in drug discovery programs. Its hydroxymethyl group provides a reactive handle for further functionalization, allowing for the facile introduction of diverse substituents to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 4. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 7036-04-6 [m.chemicalbook.com]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. Thiazole-containing compounds are found in numerous natural products and FDA-approved drugs, highlighting their therapeutic significance.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8][9][10][11][12][13] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[14][15][16][17][18][19]

Quantitative Anticancer Activity Data

The anticancer efficacy of various thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the reported IC50 values for selected thiazole derivatives against different cancer cell lines.

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] | |

| Benzothiazole Derivative 19 | MCF-7 (Breast) | 0.30–0.45 | - | - | [14] |

| U87 MG (Glioblastoma) | 0.30–0.45 | - | - | [14] | |

| A549 (Lung) | 0.30–0.45 | - | - | [14] | |

| HCT116 (Colon) | 0.30–0.45 | - | - | [14] | |

| Thiazole-Naphthalene 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Cisplatin | - | [10] |

| A549 (Lung) | 0.97 ± 0.13 | Cisplatin | - | [10] | |

| 2,4-disubstituted-1,3-thiazole 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | [13] |

| Arylidene-hydrazinyl-thiazole 4m | Various | 1.69 - 2.2 | - | - | [12] |

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway Inhibition

A significant number of anticancer thiazole derivatives exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[14][15][18][19][20] Thiazole derivatives can inhibit key kinases in this pathway, leading to the induction of apoptosis and suppression of tumor growth.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[23][24][25] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of thiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Citation |

| Thiazolyl-Triazole Schiff Base B10 | Listeria monocytogenes | < Ciprofloxacin | Ciprofloxacin | - | [24] |

| Thiazolyl-Triazole Schiff Bases B5, B6, B11-15 | Pseudomonas aeruginosa | < Ciprofloxacin | Ciprofloxacin | - | [24] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | Staphylococcus aureus | nanomolar range | - | - | [26] |

| Escherichia coli | nanomolar range | - | - | [26] |

Mechanism of Action: DNA Gyrase Inhibition

A key target for antibacterial thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[23][24][25][26][27] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of DNA synthesis and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][16][17][28][29]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiazole derivative stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the thiazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[5][30][31][32] Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of thiazole derivatives can be assessed in various in vivo and in vitro models. The data below is from the carrageenan-induced paw edema model, where a reduction in paw volume indicates anti-inflammatory effect.

| Compound ID/Class | Dose | Paw Edema Inhibition (%) | Reference Drug | Reference Inhibition (%) | Citation |

| Benzothiazole Derivative BMP326 | 20 µM | Significant inhibition of NO production | - | - | [5] |

| Thiazolyl-carbonyl-thiosemicarbazides Th-1-8 | - | Lowered bone marrow acute phase response | - | - | [32] |

Mechanism of Action: NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[5][30] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Certain thiazole derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[6][9][33][34][35]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Thiazole derivative formulation

-

Plethysmometer or digital calipers

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping and Fasting: Acclimatize animals and fast them overnight before the experiment.

-

Compound Administration: Administer the thiazole derivative or the reference drug to the respective animal groups, typically via oral or intraperitoneal routes.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antiviral Activity

Several thiazole derivatives have been reported to possess significant antiviral activity against a range of viruses, including influenza virus, coronaviruses, and hepatitis viruses.[8][36][37][38]

Quantitative Antiviral Activity Data

The antiviral efficacy is often determined by the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., plaque formation) by 50%.

| Compound ID/Class | Virus | EC50 (µM) | Reference Drug | Reference EC50 (µM) | Citation |

| Umifenovir | Influenza Virus | Varies | - | - | [36] |

| Thiazole Derivatives | Human Coronaviruses (229E, OC43, NL63) | Varies | - | - | [8] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[8][36][37][38][39]

Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound. A plaque is a localized area of cell death caused by viral infection.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Thiazole derivative

-

Cell culture medium

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well plates

Procedure:

-

Cell Monolayer Preparation: Seed a suitable host cell line into plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment.

-

Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the thiazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix and stain the cells. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control to determine the EC50 value.

Antidiabetic Activity

Thiazole derivatives, particularly the thiazolidinedione class, are well-known for their antidiabetic properties.[4][40][41][42][43][44][45] They primarily act as insulin sensitizers, improving glucose uptake and utilization in peripheral tissues.

Quantitative Antidiabetic Activity Data

The in vitro antidiabetic activity of thiazole derivatives can be evaluated by their ability to inhibit enzymes like α-glucosidase or by their agonistic activity on PPARγ.

| Compound ID/Class | Target | IC50/EC50 | Reference Drug | Reference Value | Citation |

| Thiazolidinedione Derivatives | PPARγ | Varies | Pioglitazone | Varies | [40][42] |

| Plant Extracts | α-glucosidase | 198 µg/mL (IC50) | - | - | [44] |

Mechanism of Action: PPARγ Agonism

Thiazolidinediones exert their antidiabetic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[40][41][43][45] Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity.

Caption: Mechanism of action of thiazolidinediones as PPARγ agonists.

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[1][4][44][46][47]

Principle: α-glucosidase hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to produce a colored product (p-nitrophenol). The inhibitory activity of a compound is determined by measuring the decrease in the rate of this colorimetric reaction.

Materials:

-

α-glucosidase enzyme solution

-

Substrate solution (p-nitrophenyl-α-D-glucopyranoside)

-

Phosphate buffer (pH 6.8)

-

Thiazole derivative solution

-

Sodium carbonate solution

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the thiazole derivative solution at various concentrations, and the α-glucosidase enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate Reaction: Add the substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 20-30 minutes) at 37°C.

-

Stop Reaction: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound and determine the IC50 value.

The thiazole ring represents a privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties of thiazole-based compounds. The presented quantitative data, detailed experimental protocols, and mechanistic pathway diagrams offer a valuable resource for researchers and scientists in the field. The continued exploration of the chemical space around the thiazole nucleus holds significant promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 24. mdpi.com [mdpi.com]

- 25. ijpcat.com [ijpcat.com]

- 26. sysbiol.brc.hu [sysbiol.brc.hu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Broth Microdilution | MI [microbiology.mlsascp.com]

- 29. protocols.io [protocols.io]

- 30. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. inotiv.com [inotiv.com]

- 35. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 38. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 39. benchchem.com [benchchem.com]

- 40. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 46. bio-protocol.org [bio-protocol.org]

- 47. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]

4-Hydroxymethylthiazole molecular weight and formula

An In-depth Technical Guide to 4-Hydroxymethylthiazole for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical sciences. As a functionalized thiazole, it serves as a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, synthesis protocols, biological activities, and applications in drug development. The information is tailored for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a foundational understanding of the compound's chemical identity and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C4H5NOS | [][5][6][7] |

| Molecular Weight | 115.15 g/mol | [][5][6] |

| CAS Number | 7036-04-6 | [][5][6] |

| IUPAC Name | (1,3-thiazol-4-yl)methanol | [] |

| Synonyms | Thiazole-4-methanol, 4-thiazolemethanol | [7] |

| SMILES | C1=C(N=CS1)CO | [] |

| InChI | InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | [] |

| Melting Point | 112-114 °C | [6] |

| Boiling Point | 85-87 °C @ 0.3 mmHg | [6] |

| Purity | ≥97% | [5] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [5] |

| LogP | 0.6354 | [5] |

Synthesis of this compound

The primary route for synthesizing this compound involves the reduction of an ester, typically ethyl 4-thiazolecarboxylate. Below are two common experimental protocols for this conversion.

Experimental Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This method is a highly effective and common procedure for ester reduction.

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄), 1M solution in tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

2M Sodium hydroxide (NaOH) solution

-

Water

-

Diatomaceous earth (Celite)

Procedure: [6]

-

To a stirred solution of ethyl 4-thiazolecarboxylate (224 mg) in anhydrous THF (4 mL) at 0 °C, slowly add a 1M solution of lithium aluminum hydride in THF (1.5 mL) dropwise.

-

Allow the reaction mixture to naturally warm to room temperature and continue stirring for 1 hour.

-

Carefully quench the reaction by sequentially adding ethyl acetate (20 mL), water (1 mL), 2M sodium hydroxide solution (2 mL), and finally water (3 mL).

-

Filter the resulting precipitate through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 150 mg, 92%).[6]

Experimental Protocol 2: Reduction with Sodium Borohydride and Aluminum Chloride

This protocol offers a safer alternative to using the highly reactive lithium aluminum hydride.[8][9]

Materials:

-

Ethyl 4-thiazolecarboxylate

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Anhydrous Tetrahydrofuran (THF) or Monoglyme

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

Procedure: [9]

-

Charge a reaction vessel with monoglyme (200 mL) and cool to -10 °C.

-

Add sodium borohydride (44.0 g) in one portion at -10 °C and stir for 15 minutes.

-

Slowly add aluminum chloride (50.0 g) over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C.

-

Add ethyl 4-thiazolecarboxylate (100.0 g) over 1 hour, keeping the temperature between 0-15 °C.

-

Stir the reaction mixture at 15-25 °C for 4 hours, monitoring progress by HPLC.

-

Pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 mL) and stir for 30 minutes.

-

Concentrate the mixture at 50-60 °C to remove organic solvents and cool to 5 °C.

-

Adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C and then heat to 45 °C.

-

Extract the aqueous layer with THF (4 x 250 mL).

-

Combine the organic layers, treat with charcoal at 45 °C, and distill off the THF to yield the final product.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core thiazole structure is associated with significant biological activities. Analogs and derivatives have shown notable efficacy as anticancer and antimicrobial agents.[3][10]

Anticancer Activity: Inhibition of VEGFR-2 and Tubulin Polymerization

Analogs of 4-(Methoxymethyl)thiazole, a direct derivative, have demonstrated potent anticancer properties by targeting two key cellular processes: angiogenesis and mitosis.[10]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these thiazole derivatives can disrupt the tumor's blood supply.[10]

-

Tubulin Polymerization Disruption: Tubulin is the protein subunit of microtubules, which are vital for forming the mitotic spindle during cell division. Thiazole analogs can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[10]

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Caption: Mechanism of cell cycle arrest via tubulin polymerization disruption.

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been explored for their efficacy against various microbial and fungal pathogens.[2][10] The mechanism often involves the inhibition of essential enzymes or disruption of cellular structures specific to the pathogen.

A standard method for evaluating this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination [10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Serially dilute the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under conditions (temperature, time) appropriate for the specific microorganism's growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Application in Drug Development: A Key Synthetic Intermediate

This compound's primary value lies in its role as a versatile intermediate for constructing more complex molecules.[1][6] Its hydroxyl group provides a reactive handle for further chemical modifications, such as etherification or conversion to a leaving group for nucleophilic substitution.

Case Study: Synthesis of Ritonavir

A prominent example of its application is in the synthesis of Ritonavir, a potent HIV-1 protease inhibitor.[8] While not used directly, its methylated derivative, 4-(Methoxymethyl)thiazole, is a key building block for a side chain of the drug. The synthesis involves the methylation of this compound, followed by further functionalization and coupling to the main drug scaffold.[8]

Caption: Logical relationship of this compound as a precursor in Ritonavir synthesis.

Conclusion

This compound is a compound of significant utility in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional group make it an invaluable precursor for the development of complex pharmaceutical agents. The established biological activities of the broader thiazole class, particularly in oncology and infectious diseases, continue to inspire the use of intermediates like this compound in the design and discovery of novel therapeutics. This guide provides the core technical information necessary for researchers to effectively utilize this important chemical entity in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 7036-04-6 [m.chemicalbook.com]

- 7. pschemicals.com [pschemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data of 4-Hydroxymethylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxymethylthiazole (CAS No: 35265-04-4), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | d | 1H | H-2 (Thiazole) |

| ~7.20 | d | 1H | H-5 (Thiazole) |

| ~4.80 | s | 2H | -CH₂-OH |

| ~2.50 (broad) | s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on concentration, temperature, and solvent.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.0 | C-2 (Thiazole) |

| ~150.0 | C-4 (Thiazole) |

| ~115.0 | C-5 (Thiazole) |

| ~60.0 | -CH₂-OH |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3120 - 3080 | Medium | C-H stretch (aromatic) |

| ~1580, ~1470, ~1380 | Medium-Weak | C=C, C=N stretching (thiazole ring) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 115 | High | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M-H]⁺ |

| 86 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ |

| 85 | High | [M-CH₂O]⁺ |

| 58 | Moderate | [C₂H₂NS]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

Instrument Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample and KBr Preparation: Gently grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.[3]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[4]

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.

-

Vaporization: Gently heat the probe to vaporize the sample into the gas phase within the ion source.[6]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[6]

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to gain structural information.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. benchchem.com [benchchem.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

4-Hydroxymethylthiazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydroxymethylthiazole. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes. Due to the limited availability of specific public data on the stability of this compound, this guide combines information from safety data sheets with general principles of stability testing as outlined by major regulatory bodies.

Storage and Handling

Proper storage and handling are critical to maintaining the quality of this compound.

Recommended Storage Conditions

To ensure the stability of this compound, it is recommended to store it under the following conditions, as compiled from various supplier safety data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [1] |

| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | [2][3] |

| Light | While not explicitly stated, protection from light is a general good practice for chemical storage. | |

| Container | Store in the original, tightly-closed container. | [3][4] |

Handling Precautions

When working with this compound, it is essential to follow standard laboratory safety protocols to minimize exposure and ensure safe handling.

-

Ventilation: Use only in a well-ventilated area or outdoors.[2][4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[4]

Stability Profile

Detailed public data on the chemical stability and degradation pathways of this compound is limited. Safety Data Sheets often state "no data available" for reactivity and stability under specific conditions.[2] However, the general structure of the molecule suggests potential susceptibility to oxidation and other degradation pathways common to thiazole derivatives and alcohols.

Potential Degradation Pathways

While specific degradation products for this compound have not been publicly documented, a hypothetical degradation workflow can be conceptualized based on the functional groups present in the molecule. Stress conditions such as oxidation, hydrolysis (at varying pH), and photolysis could potentially lead to the degradation of the compound.

References

An In-Depth Technical Guide on the Safety and Handling of 4-Hydroxymethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Hydroxymethylthiazole (CAS No. 7036-04-6). The information presented is intended to inform researchers, scientists, and professionals in the drug development field on the potential hazards, safe handling procedures, and emergency responses associated with this compound. Due to the limited availability of direct quantitative toxicological data for this compound, this guide incorporates data from structurally similar analogs, namely 4-methylthiazole and 5-(2-hydroxyethyl)-4-methylthiazole, to provide a more complete safety profile. It is imperative to handle this chemical with caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | [1][2][3] |

| Molecular Weight | 115.15 g/mol | [1][2][3] |

| Appearance | Off-yellow oily liquid | [4] |

| Melting Point | 112-114 °C | [4] |

| Boiling Point | 85-90 °C at 0.5 mmHg | [4] |

| Storage Temperature | 2-8°C | [4][5] |

| Purity | ≥97% | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Data (Analog Data)

Acute Oral Toxicity of 4-Methylthiazole

| Test Species | Route | LD50 | Source |

| Mouse | Oral | 360 µL/kg | [1][6] |

| Rat | Oral | 930 mg/kg | [7] |

Irritation Data for Structural Analogs

| Compound | Hazard | Classification | Source |

| 4-Methylthiazole | Skin Irritation | Category 2 | [1] |

| 4-Methylthiazole | Eye Irritation | Category 2 | [1] |

| 5-(2-Hydroxyethyl)-4-methylthiazole | Skin Irritation | Causes skin irritation | [8][9] |

| 5-(2-Hydroxyethyl)-4-methylthiazole | Eye Irritation | Causes serious eye irritation | [8][9] |

| 5-(2-Hydroxyethyl)-4-methylthiazole | Respiratory Irritation | May cause respiratory irritation | [8][9] |

Experimental Protocols for Hazard Assessment

The following are detailed methodologies based on OECD guidelines for assessing the key hazards identified for this compound and its analogs.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: Albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on these scores and the reversibility of the observed effects.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Acute Oral Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test Animal: Typically rats or mice.

-

Procedure: The test substance is administered in a single dose by gavage to a group of animals. Several dose levels are used with a sufficient number of animals at each level.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for a period of 14 days.

-

Endpoint: The LD50 value is calculated statistically as the dose that is lethal to 50% of the test animals.

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Keep at the recommended storage temperature of 2-8°C.

-